molecular formula C11H10N2 B2768198 2-(o-Tolyl)pyrimidine CAS No. 188527-65-3

2-(o-Tolyl)pyrimidine

Cat. No.: B2768198
CAS No.: 188527-65-3
M. Wt: 170.215
InChI Key: JQLWGNCKPUJSMY-UHFFFAOYSA-N
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Description

2-(o-Tolyl)pyrimidine is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring substituted with a 2-methylphenyl group at the second position. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 2-(2-methylphenyl)- can be achieved through various methods. One common approach involves the reaction of 2-aminopyrimidine with 2-methylbenzaldehyde under acidic conditions to form the desired compound. Another method includes the cyclization of appropriate precursors such as 2-methylphenyl isocyanate with formamidine acetate .

Industrial Production Methods

Industrial production of pyrimidine derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. The specific methods for industrial production of pyrimidine, 2-(2-methylphenyl)- may vary, but typically involve similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(o-Tolyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols .

Scientific Research Applications

2-(o-Tolyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of pyrimidine, 2-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with DNA and RNA synthesis. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(o-Tolyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylphenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

2-(o-Tolyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of o-toluidine with appropriate reagents to form the pyrimidine ring. The structural characteristics of this compound allow for various substitutions which can influence its biological activity.

Antimicrobial Activity

Recent studies have shown that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated efficacy against various bacterial strains. Research indicates that derivatives with electron-withdrawing groups enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial10
N-(6-fluor-2-(o-tolyl)-1,2,3,4-tetrahydroquinoline-4-yl)formamideAntibacterial10
Thieno[2,3-d]pyrimidine derivativesAnticancer (MDA-MB-231)27.6

Anticancer Activity

The anticancer potential of this compound has been explored through various analogs. Compounds with similar structures have been tested against cancer cell lines such as MDA-MB-231 (breast cancer) and KB (oral epidermoid carcinoma). The results indicate that modifications to the pyrimidine ring can significantly enhance cytotoxicity.

Case Study:
In a study examining the SAR of pyrimidine derivatives, it was found that certain substitutions at the 4-position of the pyrimidine ring resulted in a notable increase in potency against cancer cell lines. For example, compounds with hydrophobic substituents showed improved inhibitory effects compared to their more polar counterparts .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymes: Many pyrimidines act as inhibitors for key enzymes involved in cancer progression and inflammation.
  • Receptor Binding: Certain derivatives show high affinity for neurotransmitter receptors, which may contribute to their therapeutic effects .

Structure-Activity Relationship (SAR)

The SAR studies of pyrimidines indicate that:

  • Substituent Effects: Electron-withdrawing groups at specific positions can enhance biological activity.
  • Hydrophobic Interactions: Increased hydrophobicity often correlates with improved potency against cancer cells.
  • Functional Group Variation: The introduction of various functional groups can lead to significant changes in activity profiles .

Properties

IUPAC Name

2-(2-methylphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLWGNCKPUJSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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